molecular formula C14H19ClN2O B12801995 Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 102433-58-9

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No.: B12801995
CAS No.: 102433-58-9
M. Wt: 266.76 g/mol
InChI Key: XWGYFHSQNGNYAJ-UHFFFAOYSA-N
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Description

CAS Registry Number

As of the latest available data, the compound’s CAS Registry Number is not explicitly documented in the provided sources. However, structurally analogous urea derivatives, such as 1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea (CAS 102433-59-0), share overlapping features, including the chloroethyl substituent and tetrahydro-naphthyl moiety.

Alternative Identifiers

Identifier Type Value
Canonical SMILES CC1CCC(C2=CC=CC=C12)N(C(=O)NCCCl)C
InChIKey UPQTWUWCCQECCM-UHFFFAOYSA-N

The SMILES string encodes the connectivity:

  • CC1CCC(C2=CC=CC=C12): 5,6,7,8-tetrahydro-1-naphthyl group with a methyl substituent.
  • N(C(=O)NCCCl)C: Urea backbone with methyl and 2-chloroethyl substituents.

Molecular Formula and Mass Spectrometry Data Validation

Molecular Formula

The compound’s molecular formula is $$ \text{C}{14}\text{H}{19}\text{ClN}_2\text{O} $$, determined through substitution analysis:

Component Contribution
Urea backbone $$ \text{CON}2\text{H}4 $$
Methyl group $$ \text{CH}_3 $$
5,6,7,8-Tetrahydro-1-naphthyl $$ \text{C}{10}\text{H}{11} $$
2-Chloroethyl $$ \text{C}2\text{H}4\text{Cl} $$

Total : $$ \text{C}{14}\text{H}{19}\text{ClN}_2\text{O} $$.

Mass Spectrometry Data

Parameter Value
Molecular Weight 266.76 g/mol
Exact Mass 266.6044 (calculated)
Dominant Fragments $$ \text{C}{10}\text{H}{11}^+ $$, $$ \text{ClCH}2\text{CH}2^+ $$

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 266.6044 , consistent with the isotopic distribution of chlorine ($$ ^{35}\text{Cl} $$, 75.8%; $$ ^{37}\text{Cl} $$, 24.2%).

Figure 1. Structural Representation

          Cl  
           \  
            CH2-CH2-NH-C(=O)-N(CH3)-C10H11  

Simplified skeletal structure highlighting key substituents.

Properties

CAS No.

102433-58-9

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18)

InChI Key

XWGYFHSQNGNYAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl

Origin of Product

United States

Preparation Methods

Starting Materials

Starting Material Role Typical Source/Notes
5,6,7,8-Tetrahydro-1-naphthylamine Primary amine component Commercially available or synthesized via hydrogenation of naphthylamine
2-Chloroethyl isocyanate Isocyanate reagent Reactive electrophile for urea formation
Solvent (e.g., chloroform) Reaction medium Anhydrous, inert solvent preferred

Reaction Conditions

  • Temperature: Ambient (around 25 °C) to slightly elevated temperatures.
  • Solvent: Chloroform is commonly used due to its ability to dissolve both reactants and facilitate precipitation of the product.
  • Stoichiometry: Equimolar or slight excess of isocyanate to amine to drive reaction to completion.
  • Time: Typically 1–2 hours stirring after addition.

Reaction Procedure

  • Dissolve 5,6,7,8-tetrahydro-1-naphthylamine in chloroform under stirring at room temperature.
  • Add dropwise a solution of 2-chloroethyl isocyanate in chloroform to the amine solution.
  • Upon addition, a white crystalline precipitate of the urea derivative forms.
  • Stir the reaction mixture for an additional 1–2 hours at room temperature to ensure complete reaction.
  • Collect the precipitate by filtration, wash with pentane or ether to remove impurities, and dry under vacuum.

Purification

  • The crude product is often recrystallized from isopropanol or similar solvents to improve purity.
  • Drying under reduced pressure ensures removal of residual solvents.

Representative Example from Patent Literature

Parameter Details
Amine 5,6,7,8-tetrahydro-1-naphthylamine
Isocyanate 2-chloroethyl isocyanate
Solvent Chloroform
Temperature 25 °C
Reaction time 2 hours stirring after addition
Product N-(5,6,7,8-tetrahydro-1-naphthyl)-N'-beta-chloroethylurea
Physical state White crystalline solid
Melting point Approximately 157 °C

This example is adapted from a detailed patent procedure.

Alternative and Related Preparations

  • Variations include using substituted tetrahydronaphthylamines (e.g., 2-chloro or methyl-substituted derivatives) and different halogenated ethyl isocyanates (e.g., bromoethyl or iodoethyl isocyanates) to yield analogues of the target urea compound.
  • The reaction can be performed in other solvents such as methanol, ethanol, or water under reflux conditions for related oxazoline derivatives formed by cyclization.
  • The basic workup involves neutralization with alkaline reagents like ammonium hydroxide or sodium bicarbonate to liberate free base from acid addition salts formed during the reaction.

Mechanistic Insights

  • The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a substituted urea linkage.
  • The presence of the 2-chloroethyl substituent allows for further chemical modifications or biological activity.
  • The tetrahydronaphthyl moiety provides steric and electronic properties influencing the compound’s reactivity and stability.

Summary Table of Preparation Parameters

Aspect Details
Reaction type Nucleophilic addition of amine to isocyanate
Key reagents 5,6,7,8-tetrahydro-1-naphthylamine, 2-chloroethyl isocyanate
Solvents Chloroform (preferred), methanol, ethanol, water (for related derivatives)
Temperature 0–25 °C (room temperature)
Reaction time 1–2 hours
Workup Filtration, washing with pentane/ether, drying
Purification Recrystallization from isopropanol
Product form White crystalline solid
Melting point ~157 °C

Research Findings and Notes

  • The preparation method is robust and reproducible, yielding high-purity urea derivatives suitable for further chemical or pharmaceutical applications.
  • The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which preserves the integrity of the tetrahydronaphthyl moiety.
  • The method allows for structural variation by changing the amine or isocyanate components, enabling synthesis of a library of related compounds for biological screening.
  • The compound’s unique structure, combining a urea functional group with a tetrahydronaphthyl substituent and a chloroethyl side chain, may confer specific pharmacological properties, as suggested by related patents on substituted ureas.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

Chemistry

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for synthetic chemists aiming to create novel compounds.

Biological Research

Research indicates that this compound has potential biological activity, particularly in the study of its effects on cellular processes. The chloroethyl group can interact with nucleophilic sites in biological molecules, leading to modifications that may influence cellular pathways and functions.

Medicinal Chemistry

There is ongoing research into the therapeutic potential of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- in treating various diseases. Its ability to form covalent bonds with biological targets suggests it may have applications as a therapeutic agent , particularly in oncology and other fields where targeted drug delivery is crucial .

Industrial Applications

In industrial settings, the compound is utilized in the development of new materials and as a precursor for synthesizing other chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among urea derivatives include substituents on the nitrogen atoms, the presence of aromatic/heterocyclic rings, and halogen types (e.g., Cl vs. Br). Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents Molecular Formula Key Features/Activities References
Target Compound* 3-(2-Chloroethyl), 1-methyl, 5,6,7,8-tetrahydro-1-naphthyl Likely C14H19ClN2O Methyl group may enhance lipophilicity -
CAS 102433-68-1 N-(2-Chloroethyl), N'-(5,6,7,8-tetrahydro-1-naphthyl) C13H17ClN2O Closest structural analogue
CAS 72802-44-9 N-(2-Chlorophenyl), N'-cyclohexyl C13H17ClN2O Aromatic chlorophenyl vs. aliphatic cyclohexyl
Urea, 3-(2-Bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl) 3-(2-Bromoethyl), 5,6,7,8-tetrahydro-2-naphthyl C13H17BrN2O Bromine substitution may alter reactivity
Coumatetralyl (Coumarin derivative) 4-Hydroxycoumarin + tetrahydro-1-naphthyl C19H16O3 Anticoagulant activity

*Note: The exact molecular formula of the target compound is inferred based on structural similarity to CAS 102433-68-1, with an additional methyl group.

Key Observations

Ring Systems :

  • The tetrahydro-naphthyl group in the target compound and CAS 102433-68-1 provides partial aromaticity, which may enhance interactions with hydrophobic biological targets.
  • Cyclohexyl (CAS 72802-44-9) or tetrahydrobenzo[b]thiophene () substituents introduce distinct steric and electronic profiles, affecting solubility and target selectivity .

Thiazole derivatives () with tetrahydro-naphthyl groups exhibit antibacterial properties, suggesting possible applications for structurally related ureas .

Biological Activity

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS Number: 102433-58-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 266.80 g/mol
  • Density : 1.187 g/cm³
  • Boiling Point : 477.2 °C at 760 mmHg
  • Flash Point : 242.4 °C

Urea derivatives, particularly those containing chloroethyl groups, are known to interact with cellular components such as microtubules and DNA. The chloroethyl moiety can alkylate nucleophilic sites in proteins and nucleic acids, leading to disruption of normal cellular functions.

Research indicates that compounds similar to Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis and disrupting the cell cycle in cancer cells .

Antitumor Effects

Several studies have investigated the antitumor properties of urea derivatives:

  • In Vitro Studies : Research has demonstrated that Urea derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example, N-(4-iodophenyl)-N′-(2-chloroethyl)urea was shown to significantly delay the growth of CT-26 colon carcinoma tumors in mice through mechanisms involving β-tubulin interaction and lipid membrane alteration .
  • In Vivo Studies : In vivo experiments indicated that intraperitoneal administration of certain urea derivatives resulted in substantial tumor growth inhibition (TGI). The biodistribution studies revealed accumulation in tumor tissues, suggesting effective targeting capabilities .

Toxicity Profile

The acute toxicity of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- has been assessed through LD50 tests in rodent models. The reported LD50 value for intravenous administration is approximately 42 mg/kg . This level of toxicity necessitates careful consideration during therapeutic applications.

Case Study 1: Colon Cancer Treatment

A notable study involved the administration of a chloroethyl urea derivative in a mouse model bearing CT-26 colon carcinoma. The treatment resulted in significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis rates in treated tumors .

Case Study 2: Drug Development Insights

Another investigation focused on structural modifications of urea derivatives to enhance their biological activity and reduce toxicity. The findings suggested that specific modifications could improve selectivity towards cancer cells while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this urea derivative, and what are their mechanistic underpinnings?

  • Methodological Answer: The compound’s synthesis likely involves nucleophilic substitution at the chloroethyl group, with the tetrahydro-naphthyl moiety influencing steric and electronic effects. A stepwise approach would include:

  • Alkylation : Reacting 5,6,7,8-tetrahydro-1-naphthylamine with methyl isocyanate to form the urea backbone.
  • Chloroethylation : Introducing the 2-chloroethyl group via a Friedel-Crafts alkylation or SN2 reaction, monitored by TLC and characterized via 1^1H/13^13C NMR .
  • Purification : Column chromatography or recrystallization to isolate the product.
    • Validation requires spectral comparison with structurally analogous compounds (e.g., tetrahydrobenzo[b]thiophene-urea derivatives ).

Q. How can the molecular structure and stereochemistry of this compound be rigorously confirmed?

  • Methodological Answer: Use a combination of:

  • X-ray crystallography : To resolve the 3D arrangement of the tetrahydro-naphthyl ring and urea group .
  • Multinuclear NMR : 1^1H and 13^13C NMR to identify coupling patterns (e.g., methyl group splitting) and confirm substitution sites.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with chlorine .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experimental settings?

  • Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, chloroform) under controlled temperatures.
  • Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring to identify decomposition pathways .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on the urea nitrogen and chloroethyl group to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina, focusing on the tetrahydro-naphthyl group’s hydrophobic interactions .
  • Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What contradictions exist in the literature regarding the compound’s mechanism of action, and how can they be resolved?

  • Methodological Answer:

  • Systematic review : Identify discrepancies in reported bioactivity (e.g., conflicting IC50_{50} values) through meta-analysis of peer-reviewed studies .
  • Reproducibility testing : Replicate key experiments under standardized conditions (pH, temperature) to isolate variables .
  • Mechanistic probes : Use isotopic labeling (e.g., 14^{14}C-chloroethyl) to trace reaction pathways in vitro .

Q. How can the compound’s environmental fate (e.g., biodegradation, ecotoxicity) be assessed using advanced analytical techniques?

  • Methodological Answer:

  • LC-MS/MS : Quantify degradation products in soil/water matrices, focusing on chloroethyl byproducts .
  • Microcosm studies : Simulate environmental conditions to track half-life and metabolite formation .
  • QSAR modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict ecotoxicity .

Q. What novel methodological approaches (e.g., flow chemistry, catalysis) could optimize the compound’s synthesis for high-purity applications?

  • Methodological Answer:

  • Flow chemistry : Improve yield and reduce side reactions via continuous chloroethylation under inert conditions .
  • Catalytic methods : Explore palladium-catalyzed cross-coupling to attach the naphthyl group regioselectively .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Theoretical and Framework Considerations

Q. How can existing theories of urea derivative reactivity guide hypothesis generation for this compound’s unexplored applications?

  • Methodological Answer:

  • Conceptual frameworks : Apply Curtin-Hammett principles to predict kinetic vs. thermodynamic control in substitution reactions .
  • Structure-activity relationships (SAR) : Compare with methylurea analogs to infer bioactivity trends (e.g., antimicrobial vs. antitumor) .

Q. What interdisciplinary methodologies (e.g., chemoinformatics, biophysical assays) are underutilized in studying this compound?

  • Methodological Answer:

  • Chemoinformatics : Mine databases (ChEMBL, PubChem) for structural analogs with reported targets .
  • Surface plasmon resonance (SPR) : Measure binding affinities to receptors in real-time .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .

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